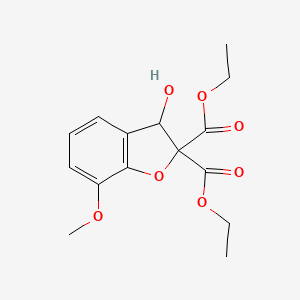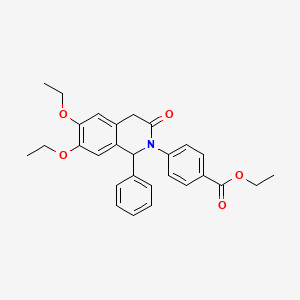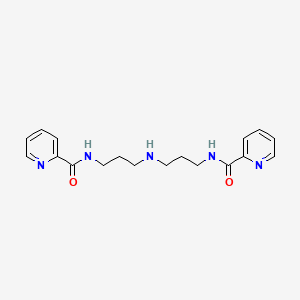
diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzofuran precursor, the introduction of diethyl groups can be achieved through alkylation reactions. The hydroxy and methoxy groups are often introduced via hydroxylation and methylation reactions, respectively. These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like catalytic hydrogenation, high-pressure reactors, and automated control systems to optimize reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with fewer substituents.
7-Methoxy-2,3-dihydrobenzofuran: Similar structure but lacks the diethyl and hydroxy groups.
2,2-Diethyl-2,3-dihydrobenzofuran: Similar structure but lacks the methoxy and hydroxy groups.
Uniqueness
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is unique due to its combination of diethyl, hydroxy, and methoxy substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18O7 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
diethyl 3-hydroxy-7-methoxy-3H-1-benzofuran-2,2-dicarboxylate |
InChI |
InChI=1S/C15H18O7/c1-4-20-13(17)15(14(18)21-5-2)12(16)9-7-6-8-10(19-3)11(9)22-15/h6-8,12,16H,4-5H2,1-3H3 |
Clé InChI |
UTEBKOHNXIQNFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(C2=C(O1)C(=CC=C2)OC)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028574.png)

![(5Z)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B15028594.png)
![ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028607.png)
amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B15028608.png)

![4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15028621.png)
![2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028622.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B15028626.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide](/img/structure/B15028634.png)
![methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028635.png)
![(5E)-3-(2-chlorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B15028642.png)


